molecular formula C15H24N2O4Si B13745729 5'-Tbdms-2,3'-anhydro-2'-deoxyuridine

5'-Tbdms-2,3'-anhydro-2'-deoxyuridine

Cat. No.: B13745729
M. Wt: 324.45 g/mol
InChI Key: GRCMIIHREXFDGU-IAUSTGCCSA-N
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Description

5'-TBDMS-2,3'-anhydro-2'-deoxyuridine (: 124288-67-1) is a synthetically modified nucleoside of significant value in nucleic acid chemistry and pharmaceutical research. Its molecular formula is C15H24N2O4Si, and it has a molecular weight of 324.448 g/mol . This compound serves as a crucial synthetic intermediate in the preparation of various other modified nucleosides. Its documented synthesis routes include the modification of 2'-deoxyuridine and 5'-O-(tert-butyldimethylsilyl)-2'-deoxyuridine, highlighting its role as a versatile scaffold in chemical synthesis . The primary research value of this anhydronucleoside lies in its application as a precursor for more complex nucleotide analogs. The 2,3'-anhydro bridge in the sugar moiety is a reactive functional group that can be opened by nucleophiles, allowing for the introduction of diverse substituents at the 2' position of the sugar ring . This chemistry is fundamental for creating nucleosides with modified sugar conformations, which are essential for studying nucleic acid structure and function . Furthermore, the 5'-O-TBDMS (tert-butyldimethylsilyl) group is a standard protecting group in oligonucleotide synthesis, stabilizing the compound during chemical manipulations . Downstream products derived from this intermediate, such as 1-[(2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]pyrimidine-2,4-dione, demonstrate its utility in building complex molecular architectures . Researchers utilize this and related anhydronucleosides to develop novel probes and to investigate secondary nucleic acid structures, including three-way junctions and zipper-interactions in oligonucleotide duplexes . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to handle this material with appropriate care and in compliance with all applicable laboratory safety regulations.

Properties

Molecular Formula

C15H24N2O4Si

Molecular Weight

324.45 g/mol

IUPAC Name

(1R,9R)-10-[[tert-butyl(dimethyl)silyl]oxymethyl]-8,11-dioxa-2,6-diazatricyclo[7.2.1.02,7]dodeca-3,6-dien-5-one

InChI

InChI=1S/C15H24N2O4Si/c1-15(2,3)22(4,5)19-9-11-10-8-13(20-11)17-7-6-12(18)16-14(17)21-10/h6-7,10-11,13H,8-9H2,1-5H3/t10-,11?,13-/m1/s1

InChI Key

GRCMIIHREXFDGU-IAUSTGCCSA-N

Isomeric SMILES

CC(C)(C)[Si](C)(C)OCC1[C@H]2C[C@@H](O1)N3C=CC(=O)N=C3O2

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1C2CC(O1)N3C=CC(=O)N=C3O2

Origin of Product

United States

Preparation Methods

Starting Materials and General Strategy

The synthesis typically begins with commercially available 2'-deoxyuridine or its 5'-protected derivatives. The key steps involve:

  • Protection of the 5'-hydroxyl group with a tert-butyldimethylsilyl (TBDMS) group to prevent unwanted side reactions.
  • Formation of the 2',3'-anhydro bridge by intramolecular cyclization, often through activation of the 3'-hydroxyl group.
  • Purification of the resulting anhydro nucleoside.

Detailed Synthetic Procedure

One well-documented method involves the following steps:

Step 1: 5'-O-TBDMS Protection

  • 2'-Deoxyuridine is reacted with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of imidazole and an aprotic solvent such as dichloromethane (CH2Cl2).
  • This reaction selectively protects the 5'-hydroxyl group, yielding 5'-O-TBDMS-2'-deoxyuridine.

Step 2: Formation of the 2',3'-Anhydro Bridge

  • The 5'-O-TBDMS-2'-deoxyuridine is subjected to intramolecular cyclization to form the 2',3'-anhydro bridge.
  • A common approach is the use of triphenylphosphine (PPh3) and diisopropyl azodicarboxylate (DIAD) in ethyl acetate, which activates the 3'-hydroxyl group and facilitates nucleophilic attack by the 2'-hydroxyl, forming the anhydro bridge.
  • The reaction is typically stirred overnight at room temperature.
  • After completion, solvents are removed under reduced pressure.

Step 3: Purification

  • The crude product is purified by flash silica gel chromatography.
  • Elution typically starts with ethyl acetate (EtOAc) followed by mixtures of methanol and ethyl acetate (e.g., 1:4 MeOH:EtOAc).
  • The purified 5'-TBDMS-2,3'-anhydro-2'-deoxyuridine is obtained as a white amorphous solid.

Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
5'-O-TBDMS Protection TBDMSCl, imidazole, CH2Cl2, room temp Typically >85% Selective for 5'-OH
2',3'-Anhydro Bridge Formation PPh3, DIAD, EtOAc, overnight stirring 70-90% Requires careful control of reaction time
Purification Flash silica chromatography, EtOAc/MeOH mixtures - Affords pure compound

Alternative Methods and Modifications

  • Some protocols use dimethylacetamide (DMA) as solvent and sodium thiobenzoate for subsequent nucleophilic ring opening, but these are more relevant for downstream modifications rather than direct preparation of the anhydro nucleoside itself.
  • Protection groups other than TBDMS, such as dimethoxytrityl (DMT), can be used depending on the target application.
  • The use of other activating agents like triphosgene or mesyl chloride for ring closure has been reported but is less common for this specific compound.

Analytical Characterization

  • NMR Spectroscopy: Proton and carbon NMR confirm the formation of the anhydro bridge by characteristic shifts in sugar ring protons and carbons.
  • Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) typically shows a molecular ion peak consistent with the molecular weight of 324.45 g/mol.
  • Chromatography: Purity is assessed by thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC).

Research Discoveries and Applications

  • The 5'-TBDMS-2,3'-anhydro-2'-deoxyuridine serves as a key intermediate in the synthesis of modified nucleosides, such as 3'-thio or 3'-S-benzoyl derivatives, which have been studied for incorporation into RNA oligomers with altered properties.
  • Its preparation is crucial for the development of nucleoside analogues with antiviral and anticancer activities.
  • The anhydro bridge facilitates selective ring opening reactions, enabling the introduction of various functional groups at the 3' position.

Chemical Reactions Analysis

Types of Reactions

5’-Tbdms-2,3’-anhydro-2’-deoxyuridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the anhydro linkage or other parts of the molecule.

    Substitution: Nucleophilic substitution reactions can occur at the 5’ position or other reactive sites.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiolates can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deprotected or modified nucleosides.

Scientific Research Applications

Scientific Research Applications

1. Antiviral Research

5'-Tbdms-2,3'-anhydro-2'-deoxyuridine has been explored for its potential antiviral properties. Research indicates that modified nucleosides can inhibit viral replication by interfering with nucleic acid synthesis. Studies have shown that derivatives of this compound exhibit activity against viruses such as herpes simplex virus (HSV) and human immunodeficiency virus (HIV) .

2. Antimicrobial Studies

The compound has also been investigated for its antimicrobial properties. It has been shown to possess activity against various bacterial strains, making it a candidate for further development as an antimicrobial agent . The structural modifications provided by the TBDMS group enhance its interaction with microbial targets.

3. Nucleic Acid Structure Studies

In molecular biology, 5'-Tbdms-2,3'-anhydro-2'-deoxyuridine serves as a valuable tool for studying nucleic acid structures. Its unique configuration allows researchers to probe secondary structures of RNA and DNA, providing insights into their stability and interactions . This application is particularly relevant in understanding mechanisms of gene expression and regulation.

4. Drug Development

The compound's modified structure makes it a candidate for drug development aimed at targeting specific biological pathways. By altering the chemical properties of nucleosides, researchers can design more effective therapeutics with improved bioavailability and reduced side effects .

Case Studies

Case Study 1: Antiviral Activity Assessment

In a study assessing the antiviral activity of 5'-Tbdms-2,3'-anhydro-2'-deoxyuridine against HSV, researchers synthesized the compound and evaluated its efficacy in vitro. Results demonstrated significant inhibition of viral replication at low micromolar concentrations, suggesting its potential as an antiviral agent .

Case Study 2: Structural Analysis of Nucleic Acids

Another study utilized 5'-Tbdms-2,3'-anhydro-2'-deoxyuridine to investigate the stability of RNA duplexes under varying conditions. The findings indicated that the incorporation of this modified nucleoside increased thermal stability compared to unmodified counterparts, highlighting its utility in structural biology .

Mechanism of Action

The mechanism of action of 5’-Tbdms-2,3’-anhydro-2’-deoxyuridine involves its incorporation into nucleic acids, where it can interfere with normal nucleic acid function. The presence of the anhydro linkage and the Tbdms group can disrupt base pairing and nucleic acid stability, leading to potential therapeutic effects. The exact molecular targets and pathways are still under investigation, but they likely involve interactions with enzymes involved in nucleic acid synthesis and repair.

Comparison with Similar Compounds

Key Observations :

  • Synthetic Efficiency : The multi-step synthesis of 5'-TBDMS-2,3'-anhydro-2'-deoxyuridine (overall yield ~58%) is comparable to other TBDMS-protected nucleosides (e.g., 3′-O-TBDMS-2′-deoxyuridine at 65%) .
  • Protective Group Stability : Unlike acetyl (OAc) groups, TBDMS at the 5′-position minimizes side reactions during NH4OH deprotection, a critical advantage for oligonucleotide synthesis .
  • Conformational Effects : The 2,3'-anhydro ring enforces a syn-conformation, contrasting with 6,5'-cyclo derivatives (anti-conformation), which lack binding to UrdPase .
Physicochemical Properties
  • Solubility : The TBDMS group enhances lipophilicity, improving membrane permeability relative to unmodified deoxyuridine .
  • Stability: The 2,3'-anhydro ring increases resistance to enzymatic degradation compared to non-constrained analogs like 5-hydroxy-2'-deoxyuridine, a substrate for DNA glycosylases .

Q & A

Q. What is the methodological rationale for using TBDMS as a protecting group in the synthesis of 5-hydroxymethyl-modified nucleosides?

Answer: TBDMS is selected due to its resistance to nucleophilic displacement during ammonia treatment (preventing SN2 byproduct formation) and its selective removal under fluoride-based conditions (e.g., NH4F or TBAF). This ensures precise control during multi-step syntheses, particularly for 5-hydroxymethyl groups in nucleosides like 5'-TBDMS-2,3'-anhydro-2'-deoxyuridine .

Q. How can the synthesis of intermediates like 3′,5′-O-di-TBDMS-5-TBDMS-oxymethyl-2′-deoxyuridine (S.5) be optimized?

Answer: Key steps include:

  • Di-TBDMS protection of 5-iodo-2′-deoxyuridine (92% yield using di-TBDMS-bis(triflate) in DMF).
  • Stille coupling to introduce the aldehyde group (85% yield under Pd catalysis and argon atmosphere).
  • NaBH4/CeCl3 reduction to the alcohol (78% yield in methanol at 0°C).
  • TBDMS protection of the hydroxymethyl group (95% yield with TBDMS-Cl and imidazole). Low-polarity eluents (hexane/EtOAc) simplify purification .

Q. What precautions are critical during TBDMS-protected nucleoside synthesis?

Answer:

  • Use anhydrous DMF and argon to prevent hydrolysis.
  • Avoid prolonged basic conditions (e.g., NH4OH) to retain TBDMS stability.
  • Conduct reactions in a fume hood with PPE (gloves, protective eyewear) .

Advanced Research Questions

Q. How can researchers resolve contradictions in TBDMS stability under hydroxymethylation conditions?

Answer: TBDMS groups may degrade under harsh conditions (e.g., formalin-triethylamine at elevated temperatures). Solutions include:

  • Introducing hydroxymethyl groups before TBDMS protection.
  • Optimizing solvent systems (e.g., DMF/THF) to improve substrate solubility and reaction efficiency .

Q. What advanced methods validate the structural integrity of TBDMS-protected intermediates?

Answer:

  • NMR spectroscopy : Identifies TBDMS protons (δ 0.1–0.3 ppm) and anhydrosugar ring conformation.
  • HPLC-MS : Confirms molecular weight (e.g., S.5: [M+H]+ calc. 657.3, observed 657.2).
  • X-ray crystallography : Resolves stereochemical ambiguities in anhydrosugar derivatives .

Q. How to mitigate side reactions during TBDMS deprotection in complex nucleosides?

Answer:

  • Use mild fluoride sources (e.g., pyridine-HF) at <25°C to prevent β-elimination.
  • Monitor deprotection via TLC (disappearance of TBDMS-specific spots).
  • Sequential deprotection (e.g., remove 3′/5′-TBDMS first) to avoid competing reactions .

Q. How does incorporating 5'-TBDMS-2,3'-anhydro-2'-deoxyuridine into DNA impact biological assays?

Answer: The anhydrosugar ring enables cross-linking studies in DNA-protein interactions. Post-deprotection, the 5-hydroxymethyl group serves as a click chemistry handle. Ensure complete TBDMS removal to avoid steric hindrance in enzymatic assays .

Methodological Notes

  • Purification : Silica gel chromatography with hexane/EtOAc (5:1 to 3:1) effectively isolates intermediates.
  • Deprotection : Use 0.5 M NH4F in methanol (2 hr, rt) for TBDMS removal, followed by dialysis for oligonucleotide purification .
  • Analytical Validation : Compare NMR shifts with literature (e.g., 5-CH2O-TBDMS protons at δ 3.8–4.2 ppm) .

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